17-Beta-Estradiol-3,17-beta-sulfate

Beschreibung

Contextualizing Steroid Sulfates within Endocrine Homeostasis

Steroid sulfation and desulfation are critical biochemical pathways that regulate the activity of steroid hormones, playing a vital role in the vertebrate endocrine system. nih.gov Steroids, which are inherently hydrophobic, are sulfated to increase their water solubility, which facilitates their transport through the circulatory system. nih.govyoutube.com This process of sulfation essentially converts them into a hormonally inert form. wikipedia.org

These sulfated steroids are not merely metabolic waste products destined for excretion; instead, they function as a large circulating reservoir of inactive hormone precursors. nih.gov Target cells can take up these sulfated steroids via specific transporters. nih.govresearchgate.net Once inside the cell, the sulfate (B86663) group can be removed by an enzyme called steroid sulfatase, converting the inactive steroid sulfate back into its biologically active, unconjugated form. nih.govbioscientifica.com This dynamic interplay between sulfation and desulfation allows for tight regulation of active hormone levels at the tissue level, a process known as intracrine control. bioscientifica.com This mechanism is fundamental for maintaining endocrine homeostasis and is involved in the regulation of a wide array of physiological processes. nih.govresearchgate.net

The sulfation of steroids is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov A variety of steroids can undergo sulfation, including cholesterol, dehydroepiandrosterone (B1670201) (DHEA), pregnenolone, and estrogens like estrone (B1671321). nih.govwikipedia.org The dysregulation of these sulfation and desulfation pathways has been implicated in several pathologies, highlighting their importance in health and disease. nih.govresearchgate.net

Overview of 17-Beta-Estradiol-3,17-beta-sulfate as a Key Conjugated Estrogen

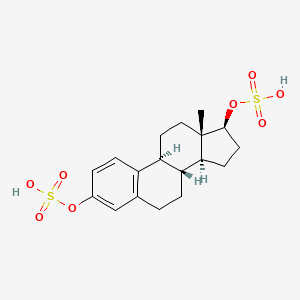

This compound is a sulfated form of estradiol (B170435), a potent estrogen. In this compound, sulfate groups are attached at both the 3 and 17 beta positions of the estradiol molecule. This dual sulfation renders the molecule biologically inactive, as it cannot bind to estrogen receptors to elicit a hormonal response. smolecule.com It is considered a metabolite of estradiol and is found in various tissues, including the liver and kidney, and can be detected in the cytoplasm, extracellular space, and membranes. nih.gov

While itself inactive, this compound serves as a storage form or reservoir for the active hormone, estradiol. smolecule.com The conversion back to estradiol is facilitated by the enzyme steroid sulfatase, which hydrolyzes the sulfate groups. smolecule.com This process is a key part of the equilibrium that maintains estrogen balance within biological systems, which is crucial for endocrine function and reproductive health. smolecule.com The unique dual sulfation of this compound significantly influences its solubility and metabolic pathways compared to other sulfated or glucuronidated estrogens. smolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | [(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate nih.gov |

| Molecular Formula | C18H24O8S2 nih.gov |

| Molecular Weight | 432.5 g/mol nih.gov |

| Biological Role | Serves as a biologically inactive reservoir for estradiol. smolecule.com |

| Key Enzymes in Metabolism | Steroid sulfatase (for conversion to estradiol) and Estrogen sulfotransferases (for its formation from estradiol). smolecule.com |

Evolution of Research Perspectives on Estrogen Sulfation and Desulfation

Historically, the process of steroid sulfation was primarily viewed as a mechanism for inactivating hormones and preparing them for excretion from the body due to their increased water solubility. nih.govyoutube.com However, over the past few decades, this perspective has significantly evolved. A wealth of research has demonstrated that sulfated estrogens, such as estrone sulfate and estradiol sulfate, are not simply metabolic end-products. nih.gov Instead, they are now recognized as a crucial circulating reservoir for the formation of biologically active estrogens in peripheral tissues. nih.gov

This shift in understanding has highlighted the importance of the enzymes that regulate estrogen sulfation and desulfation. Estrogen sulfotransferases (SULTs), particularly SULT1E1, are responsible for the sulfation and inactivation of estrogens. nih.gov Conversely, steroid sulfatase (STS) reverses this process, hydrolyzing estrogen sulfates to regenerate the active hormone. bioscientifica.comnih.gov The balance between the activities of these enzymes is now understood to be a critical determinant of local estrogen concentrations and action in various tissues. nih.govnih.gov

This evolving perspective has been driven by studies demonstrating the expression of these enzymes in various tissues and their role in both normal physiology and disease states. For instance, the regulation of estrogen action by sulfation and desulfation is now considered a key factor in the biology of hormone-dependent cancers. nih.govnih.gov The modern understanding emphasizes a dynamic "intracrine" system where the local conversion of sulfated precursors provides a powerful mechanism for controlling estrogen signaling at the cellular level. bioscientifica.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLAJGAMHNQZIY-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-Beta-Estradiol-3,17-beta-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3233-70-3 | |

| Record name | Estradiol 3,17-disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 3,17-disulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17β-Estradiol disulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3WLQ8DVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Biosynthesis and Enzymatic Formation of 17 Beta Estradiol 3,17 Beta Sulfate

Principal Sulfotransferase Enzymes (SULTs) in Estrogen Sulfation Pathways

The sulfation of estrogens is a key pathway for their inactivation and elimination. nih.gov Several cytosolic SULT isoforms are involved in this process, each with varying specificities and affinities for different estrogen substrates.

Estrogen Sulfotransferase (SULT1E1) Specificity and Kinetics for Estradiol (B170435) Sulfation

Estrogen sulfotransferase (SULT1E1) is recognized as the primary enzyme responsible for the sulfation of 17-beta-estradiol (E2) at physiological concentrations. pnas.orgnih.gov It demonstrates a high affinity for E2, with reported Km values in the nanomolar range, which is comparable to the binding affinity of E2 for its receptors. pnas.org This high affinity underscores SULT1E1's critical role in modulating the levels of active estrogens in target tissues. nih.gov

The enzyme catalyzes the transfer of a sulfo group to the 3-hydroxyl position of estradiol, leading to the formation of estradiol-3-sulfate (B1217152). nih.gov SULT1E1 exhibits significant substrate inhibition at higher concentrations of estradiol and estrone (B1671321). nih.gov The kinetic parameters of SULT1E1 for estradiol sulfation highlight its efficiency in inactivating this potent estrogen.

Table 1: Kinetic Parameters of SULT1E1 for Various Substrates

| Substrate | Apparent Km (nM) |

| 17β-Estradiol (E2) | 5 |

| Estrone (E1) | 200 |

| Ethinylestradiol (EE2) | - |

| Dehydroepiandrosterone (B1670201) (DHEA) | 200 |

| Data sourced from multiple studies, specific values may vary. pnas.orggenecards.org |

SULT1E1's specificity is not limited to estrogens; it can also sulfate (B86663) other phenolic compounds, though with lower affinity. genecards.org The enzyme's structure and the presence of specific amino acid residues in its active site contribute to its high specificity for estrogens. pnas.org

Contributions of Other Sulfotransferases (e.g., SULT1A1, SULT1A3, SULT2A1) to Estradiol Conjugation

While SULT1E1 is the principal enzyme for estradiol sulfation at physiological levels, other sulfotransferases also contribute to estrogen metabolism, particularly at higher concentrations. pnas.orgnih.gov

SULT1A1: This enzyme is widely expressed and metabolizes a broad range of phenolic compounds, including estrogens. nih.gov However, its affinity for estradiol is significantly lower than that of SULT1E1. pnas.org SULT1A1 is considered to play a more prominent role in the sulfation of catecholestrogens and at supraphysiological estrogen concentrations. nih.govresearchgate.net Studies have shown that SULT1A1 copy number variation can influence the ratio of estrone-sulfate to estrone, particularly in males. nih.gov

SULT1A3: Primarily known for its role in the sulfation of catecholamines, SULT1A3 has demonstrated the ability to sulfate ethinyl estradiol with a low Km value, suggesting a potential role in the metabolism of synthetic estrogens. drugbank.comnih.gov

SULT2A1: This enzyme is primarily involved in the sulfation of steroids like dehydroepiandrosterone (DHEA). nih.govgenecards.org While it can sulfate estrogens, its affinity is considerably lower than SULT1E1. pnas.org Research indicates that 17β-estradiol can induce the expression of SULT2A1 through the estrogen receptor α, suggesting a complex interplay in steroid homeostasis. nih.gov

Table 2: Comparison of Sulfotransferase Isoform Contributions to Estrogen Metabolism

| Sulfotransferase | Primary Substrates | Role in Estradiol Sulfation |

| SULT1E1 | Estrogens (e.g., Estradiol, Estrone) | Primary enzyme at physiological concentrations. pnas.orgnih.gov |

| SULT1A1 | Phenolic compounds, Catecholestrogens | Secondary role, more significant at higher estrogen levels. nih.govresearchgate.net |

| SULT1A3 | Catecholamines, Ethinyl estradiol | Potential role in synthetic estrogen metabolism. drugbank.comnih.gov |

| SULT2A1 | Steroids (e.g., DHEA) | Minor role, induced by estradiol. pnas.orgnih.gov |

Role of 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) Synthase in Sulfate Donor Generation

The universal sulfate donor for all sulfotransferase reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov The synthesis of PAPS is a critical two-step enzymatic process catalyzed by PAPS synthase (PAPSS). taylorandfrancis.comoup.com

The process begins with the activation of inorganic sulfate by ATP to form adenosine-5'-phosphosulfate (B1198388) (APS), a reaction catalyzed by ATP sulfurylase. taylorandfrancis.comresearchgate.net In the second step, APS kinase phosphorylates APS to generate PAPS. taylorandfrancis.comresearchgate.net In mammals, these two enzymatic activities are contained within a single bifunctional protein, PAPS synthase. nih.gov

There are two known isoforms of PAPS synthase in humans, PAPSS1 and PAPSS2. nih.govnih.gov The availability of PAPS can be a rate-limiting factor for sulfation reactions, and therefore, the activity of PAPS synthases is crucial for maintaining the capacity of the estrogen sulfation pathway. oup.comnih.gov Overexpression of both SULT1E1 and PAPSS1 has been shown to inhibit the growth of estrogen-sensitive breast cancer cells, highlighting the importance of the entire sulfation machinery in regulating estrogen activity. nih.gov

Precursor Pathways Leading to 17-Beta-Estradiol-3,17-beta-sulfate Synthesis

The formation of this compound, also known as estradiol-3,17-disulfate, can occur through different metabolic routes involving the direct or sequential sulfation of estradiol and its metabolites.

Direct Sulfation of 17-Beta-Estradiol at the 3 and 17 Positions

Studies have demonstrated that microsome-free extracts of rat liver can catalyze the formation of three sulfate esters of estradiol: estradiol-3-sulfate, estradiol-17-sulfate, and estradiol-3,17-disulfate. This indicates that direct sulfation of 17-beta-estradiol can occur at both the 3-hydroxyl and 17-beta-hydroxyl positions. The enzyme primarily responsible for sulfation at the 3-position is the thermostable phenol (B47542) sulfotransferase (TS PST), which is now known as SULT1E1. nih.gov The sulfation at the 17-position is less well characterized but is a recognized metabolic pathway.

Sequential Sulfation and Interconversion from Other Estrogen Metabolites (e.g., Estrone Sulfate)

An alternative pathway for the synthesis of estradiol-3,17-disulfate involves the interconversion of other estrogen metabolites. Estrone sulfate (E1S), a major circulating estrogen conjugate, can be converted back to estrone (E1) by the enzyme steroid sulfatase. nih.govwikipedia.org Estrone can then be reduced to 17-beta-estradiol by 17-beta-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov This newly formed estradiol can then undergo sulfation at the 3 and 17 positions.

Furthermore, estradiol-3-sulfate, formed by the action of SULT1E1, can be further sulfated at the 17-position to yield estradiol-3,17-disulfate. This sequential sulfation represents another route to the formation of the disulfated compound. The balance between the activities of sulfotransferases and sulfatases plays a critical role in determining the intracellular concentrations of active and inactive estrogens. nih.govwikipedia.org

Regulation of Sulfotransferase Expression and Enzymatic Activity

The enzymes responsible for estrogen sulfation, primarily estrogen sulfotransferase (SULT1E1), are subject to complex regulatory mechanisms that modulate their expression and catalytic function. nih.gov This regulation ensures that estrogen activity is appropriately controlled in different physiological contexts.

The expression of sulfation enzymes, particularly SULT1E1, is governed by a variety of hormones and transcription factors, leading to intricate control of estrogen metabolism. nih.govresearchgate.net

Hormonal regulation plays a pivotal role. For instance, progesterone (B1679170) has been shown to regulate SULT1E1 expression in endometrial cancer cells, and its levels are significantly increased in the human endometrium during the secretory phase of the menstrual cycle when progesterone levels are high. nih.gov In male mice, testosterone (B1683101) is a key regulator of Estrogen Sulfotransferase (EST) expression in adipose tissues; castration eliminates its expression, while testosterone administration restores it. nih.gov Furthermore, glucocorticoids can antagonize estrogen function by inducing the expression of SULT1E1 through the glucocorticoid receptor, leading to the inactivation of estradiol (E2). nih.govnih.gov

Transcriptional control is largely mediated by a family of nuclear receptors that act as transcription factors. researchgate.net Studies have identified several nuclear receptors that regulate SULT1E1 expression, including:

Liver X Receptor (LXR): Activation of LXR has been shown to induce SULT1E1 expression in mouse liver and cultured human breast cells. nih.govnih.gov

Farnesoid X Receptor (FXR): FXR agonists can significantly suppress both the mRNA and protein levels of SULT1E1 in liver cancer cell lines (HepG2). nih.gov

Peroxisome Proliferator-Activated Receptor α (PPARα): Agonists of PPARα have been found to suppress SULT1E1 promoter activity. nih.gov

Hepatocyte Nuclear Factor 4α (HNF4α): Silencing of HNF4α leads to the regulation of SULT1E1. nih.gov

Constitutive Androstane (B1237026) Receptor (CAR): Activation of CAR can lead to the induction of SULT1E1. xenotech.com

This interplay between hormonal signals and nuclear receptor activity allows for fine-tuned control of estrogen sulfation in response to various physiological cues. nih.govresearchgate.net

| Regulator | Type | Effect on SULT1E1 Expression | Tissue/Cell Model | Source |

|---|---|---|---|---|

| Progesterone | Hormone | Induces | Endometrial cancer cells, Human endometrium | nih.gov |

| Testosterone | Hormone | Induces | Male mouse adipose tissue | nih.gov |

| Glucocorticoids (e.g., Dexamethasone) | Hormone | Induces | General | nih.govnih.gov |

| Liver X Receptor (LXR) | Nuclear Receptor | Induces | Mouse liver, Human breast cells, HepG2 cells | nih.govnih.gov |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Suppresses | HepG2 cells | nih.gov |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Nuclear Receptor | Suppresses | Endothelial and smooth muscle cells | nih.gov |

| Constitutive Androstane Receptor (CAR) | Nuclear Receptor | Induces | Mouse liver | xenotech.com |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Nuclear Receptor | Regulates (Suppression upon silencing) | HepG2 cells | nih.gov |

The capacity for estrogen sulfation varies significantly among different tissues, largely due to the differential expression of sulfotransferase enzymes like SULT1E1. nih.govnih.gov This tissue-specific expression pattern is crucial for regulating local estrogen concentrations and their subsequent biological effects. researchgate.netnih.gov

SULT1E1 is widely expressed throughout the human body, but its levels differ markedly between fetal and adult tissues, as well as among various adult organs. nih.gov In the fetus, SULT1E1 is highly expressed in tissues such as the liver, lung, and kidney. nih.gov After birth, the expression in the liver decreases to lower adult levels. nih.gov

In adults, sulfation pathways are dominant in several tissues, including the adrenal glands, colon, kidney, and brain, where they facilitate the inactivation and excretion of steroids or contribute to neurosteroid activity. nih.gov The liver maintains a balance of sulfation and desulfation activities. nih.gov

Specific hormone-dependent tissues also exhibit distinct SULT1E1 expression profiles:

Endometrium: SULT1E1 is expressed in the endometrium, with a notable increase during the secretory phase of the menstrual cycle, which helps inactivate E2 after ovulation. nih.gov

Breast: SULT1E1 is expressed in normal breast epithelial cells and tissues. nih.govnih.gov Its presence is critical as sulfation is a key pathway for inactivating estrogens locally. nih.gov

Adipose Tissue: In mice, Estrogen Sulfotransferase (EST) shows sexually dimorphic expression in white adipose tissues, being present in males but not females. nih.gov In males, it is most abundant in the epididymal fat pad. nih.gov In humans, it is expressed in abdominal subcutaneous adipose tissue in both obese males and females. nih.gov

Skin: SULT1E1 mRNA is expressed in human skin, with levels being 3-4 times higher in the arm and hip skin of men compared to women, though no gender difference is observed in facial skin. nih.gov

Placenta: The placenta is another site of high SULT1E1 expression. nih.gov

Adrenal Glands: The adrenal glands favor sulfation to produce large amounts of DHEA-S for transport in the circulation. nih.govwikipedia.org

This differential expression highlights the importance of localized control over estrogen activity, allowing for precise regulation in a tissue-specific manner.

| Tissue | SULT1E1 Expression Level | Primary Function of Sulfation | Source |

|---|---|---|---|

| Fetal Liver, Lung, Kidney | High | Metabolism and detoxification | nih.gov |

| Adult Liver | Low (compared to fetus) | Inactivation and clearance of estrogens | nih.govnih.gov |

| Endometrium | Variable (high in secretory phase) | Inactivation of estradiol post-ovulation | nih.gov |

| Breast (Epithelial Cells) | Present | Local inactivation of estrogens | nih.govnih.gov |

| Adipose Tissue (Mouse) | High in males, absent in females | Regulation of adipose tissue accumulation | nih.gov |

| Adipose Tissue (Human) | Present in obese individuals | Potential role in inflammation | nih.gov |

| Skin | Higher in males (arm/hip) | Local estrogen metabolism | nih.gov |

| Adrenal Gland | High | Synthesis of circulating DHEA-S | nih.gov |

| Colon & Kidney | High | Expedite steroid excretion | nih.gov |

| Brain | High | Regulation of neurosteroid activity | nih.gov |

| Placenta | High | Regulation of estrogen homeostasis during pregnancy | nih.gov |

Iii. Metabolism and Desulfation of 17 Beta Estradiol 3,17 Beta Sulfate

Steroid Sulfatase (STS)-Mediated Hydrolysis of Sulfate (B86663) Ester Bonds.oup.comnih.govnih.govnih.gov

Steroid sulfatase (STS) is a key enzyme that hydrolyzes sulfate esters of various steroids, including 17-beta-estradiol-3,17-beta-sulfate, converting them into their biologically active, unconjugated forms. dntb.gov.uaoup.com This enzymatic action is crucial in tissues where local estrogen production is important. oup.comnih.govnih.gov The enzyme is widely distributed throughout the body and plays a significant role in both normal physiological processes and pathological conditions, such as hormone-dependent cancers. oup.comdntb.gov.uanih.gov

STS is located in the endoplasmic reticulum of cells in numerous tissues. nih.govbham.ac.uk Its activity is essential for providing a local supply of active estrogens from the circulating pool of inactive steroid sulfates. nih.govbioscientifica.com For instance, in postmenopausal women, the primary source of estrogens is the conversion of adrenal steroid precursors in peripheral tissues, a process in which STS plays a pivotal role. nih.gov

The catalytic mechanism of STS is a complex, multi-step process. nih.govresearchgate.net It involves the post-translational modification of a cysteine residue within the enzyme's active site to a Cα-formylglycine (FGly) residue. nih.gov This FGly residue is catalytically active and essential for the hydrolysis of the sulfate ester bond. nih.gov

The proposed four-step mechanism for STS-catalyzed hydrolysis is as follows:

Activation: A water molecule activates the FGly residue. nih.govresearchgate.net

Nucleophilic Attack: The activated hydroxyl-FGly performs a nucleophilic attack on the sulfur atom of the steroid sulfate substrate. nih.govresearchgate.net This step is facilitated by a calcium ion (Ca2+). nih.govresearchgate.net

Product Release: The unconjugated steroid (e.g., estradiol) is released. nih.govresearchgate.net

Regeneration: A sulfate-containing intermediate is formed, and subsequently, the release of the sulfate group regenerates the active FGly residue. nih.govresearchgate.net

STS exhibits broad substrate specificity, hydrolyzing both aryl and alkyl steroid sulfates. oup.comdntb.gov.ua However, it shows the highest catalytic efficiency for estrone (B1671321) sulfate (E1S), followed by other steroid sulfates like dehydroepiandrosterone (B1670201) sulfate (DHEAS). nih.gov This high affinity for estrogen sulfates underscores its importance in regulating estrogen activity. oup.comnih.govnih.gov

The expression and activity of STS are subject to regulation by a variety of factors, and this regulation can be tissue-specific. oup.comnih.gov In hormone-dependent tissues like the breast and endometrium, STS expression and activity are often elevated in malignant tissues compared to their normal counterparts. oup.comnih.gov

Several factors have been identified to influence STS levels:

Cytokines: Pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) have been shown to upregulate STS activity in breast cancer cells. oup.com This upregulation appears to be mediated at a post-translational level rather than through changes in gene transcription. oup.com

Steroid Hormones: The regulation of STS by steroid hormones is complex and can be tissue-dependent. For example, in some breast cancer cell lines, progestins have been shown to stimulate STS activity, potentially by altering membrane fluidity and increasing substrate availability. oup.com Conversely, glucocorticoids like dexamethasone (B1670325) have been reported to decrease STS activity in certain cell types, likely through the downregulation of the STS protein. bham.ac.uk

Growth Factors: While less studied, growth factors are also thought to play a role in modulating STS activity. oup.com

Physiological State: STS activity can fluctuate depending on the physiological condition. For instance, STS activity is higher in leukocytes during the third trimester of pregnancy. nih.gov

The regulation of STS is crucial for maintaining local steroid homeostasis, and its dysregulation is implicated in the pathology of hormone-dependent diseases. nih.govnih.gov

Interconversion with Unconjugated Estrogens and Other Steroids

Once this compound is desulfated to estradiol (B170435) by STS, the resulting unconjugated estrogen can be interconverted with other steroids, further influencing the local hormonal milieu.

The interconversion between the potent estrogen, estradiol (E2), and the less active estrone (E1) is a key regulatory step in estrogen action. This reversible reaction is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. wikipedia.orgresearchgate.net

There are several isoforms of 17β-HSD, each with distinct tissue distributions and preferential catalytic activities (reductive or oxidative). wikipedia.org

17β-HSD Type 1 (HSD17B1): This isoform primarily catalyzes the reduction of estrone to the more potent estradiol. researchgate.netontosight.ai It is often referred to as an "estrogenic" enzyme and is highly expressed in tissues like the ovaries and placenta. wikipedia.orgontosight.ai

17β-HSD Type 2 (HSD17B2): In contrast, this isoform mainly catalyzes the oxidative conversion of estradiol back to estrone, thereby inactivating the potent estrogen. wikipedia.orgresearchgate.net It is widely expressed in tissues such as the endometrium, placenta, and liver. wikipedia.org

The balance between the activities of these different 17β-HSD isoforms is critical in determining the local concentration of estradiol and, consequently, the level of estrogenic stimulation in a particular tissue. nih.govnih.gov

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is another crucial enzyme in estrogen biosynthesis. wikipedia.orgnih.gov It catalyzes the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). wikipedia.org

In the context of local estrogen production, the "sulfatase pathway" (hydrolysis of estrogen sulfates by STS) and the "aromatase pathway" (synthesis from androgens by aromatase) are two major routes for generating active estrogens in peripheral tissues. nih.govnih.gov The relative importance of these two pathways can vary depending on the tissue and its pathological state. oup.com For instance, in breast tumors, the activity of STS is often significantly higher than that of aromatase, suggesting that the sulfatase pathway may be a more dominant source of local estrogen production in this context. oup.com

The interplay between STS and aromatase activities, along with the interconversion of estrogens by 17β-HSDs, creates a complex regulatory network that fine-tunes the local availability of biologically active estrogens. nih.govresearchgate.net

Further Metabolic Transformations of De-sulfated Products

One of the major metabolic routes for estradiol and estrone is hydroxylation, catalyzed by various cytochrome P450 (CYP) enzymes. oup.com This leads to the formation of catechol estrogens, such as 2-hydroxyestrogens and 4-hydroxyestrogens. oup.com These hydroxylated metabolites can then be further metabolized through methylation or conjugation reactions. researchgate.net

Another important metabolic pathway is conjugation, which involves the addition of a hydrophilic molecule to the estrogen, facilitating its excretion. Besides sulfation, which is a reversible process, estrogens can also be glucuronidated. researchgate.net Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is generally considered an irreversible inactivation step, leading to the formation of estrogen glucuronides that are readily excreted in urine and bile. researchgate.net

The balance between these various metabolic pathways—hydroxylation, sulfation/desulfation, and glucuronidation—ultimately determines the bioavailability and biological activity of estrogens in the body.

Hydroxylation by Cytochrome P450 (CYP) Isoforms and Catechol Estrogen Formation

The hydroxylation of 17-Beta-Estradiol-3,17-disulfate is a key metabolic step that typically follows at least partial desulfation. The presence of sulfate groups at both the 3 and 17β positions sterically hinders direct enzymatic action by Cytochrome P450 (CYP) enzymes. Therefore, the initial and rate-limiting step is often the hydrolysis of one or both sulfate esters by the enzyme steroid sulfatase (STS), yielding mono-sulfated estradiol (estradiol-3-sulfate or estradiol-17-sulfate) and subsequently free estradiol. wikipedia.orgnih.govnih.gov

Once a sulfate group is removed, particularly at the 3-position, the resulting molecule becomes a substrate for CYP-mediated hydroxylation. Research has demonstrated that sulfated estrogens can be directly metabolized by CYP isoforms. A study using rat tissue microsomal fractions found that estradiol-17-sulfate could be directly hydroxylated to form 2-hydroxyestradiol-17-sulfate and 4-hydroxyestradiol-17-sulfate. nih.gov This reaction was dependent on a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system, characteristic of CYP enzyme activity. nih.gov

The highest 2-hydroxylase activity for estradiol-17-sulfate was observed in the liver and kidneys of both male and female rats. nih.gov For 4-hydroxylase activity, the liver and ovaries showed the highest levels. nih.gov This indicates that even in its mono-sulfated form, estradiol can be converted into catechol estrogens, which are important endogenous metabolites with their own biological activities.

The complete desulfation of E2DS yields 17β-estradiol, which is a primary substrate for a wide array of human CYP isoforms. oup.com The hydroxylation of estradiol is a major route of its metabolism, leading to the formation of catechol estrogens. wikipedia.org This process is catalyzed predominantly by CYP enzymes in the liver, but also occurs in extrahepatic tissues. oup.comwikipedia.org

2-Hydroxylation : This is the main pathway for estradiol metabolism in the liver. wikipedia.org The key enzymes involved include CYP1A2, CYP3A4, CYP2C8, and CYP2C9. wikipedia.org In tissues outside the liver, CYP1A1 and CYP3A4 are the primary mediators. wikipedia.org The product, 2-hydroxyestradiol, is a major metabolite.

4-Hydroxylation : This is considered a minor pathway in the liver but is significant in extrahepatic tissues like the breast, ovary, and uterus, where the enzyme CYP1B1 is more prominently expressed. wikipedia.org The metabolite 4-hydroxyestradiol (B23129) is formed through this pathway. wikipedia.org

The relative activities of these CYP isoforms determine the balance between the formation of different hydroxylated metabolites.

Table 1: Major Human Cytochrome P450 (CYP) Isoforms in Estradiol Hydroxylation

| CYP Isoform | Primary Hydroxylation Product(s) | Key Tissue Location(s) |

|---|---|---|

| CYP1A1 | 2-hydroxyestradiol, 4-hydroxyestrone | Extrahepatic tissues (e.g., breast) |

| CYP1A2 | 2-hydroxyestradiol, 2-hydroxyestrone | Liver |

| CYP1B1 | 4-hydroxyestradiol, 4-hydroxyestrone | Extrahepatic tissues (e.g., breast, ovary, uterus) |

| CYP3A4 | 2-hydroxyestradiol, 4-hydroxyestradiol | Liver, Extrahepatic tissues |

| CYP3A5 | 2-hydroxyestrogens, 4-hydroxyestrogens | Liver |

Glucuronidation and Other Conjugation Pathways

Glucuronidation represents a significant pathway for the metabolism and elimination of estrogens and their metabolites. oup.comnih.gov For 17-Beta-Estradiol-3,17-disulfate, direct glucuronidation is structurally improbable, as the hydroxyl groups at the C3 and C17 positions—the primary sites for this conjugation—are already esterified with sulfate. Therefore, desulfation by steroid sulfatase (STS) is a mandatory prerequisite for glucuronidation to occur. nih.govnih.gov

Following the removal of one or both sulfate groups to yield mono-sulfated estradiol or free estradiol, the molecule becomes a substrate for the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. oup.com These enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the estrogen molecule. nih.gov This conjugation increases the water solubility of the estrogens, making them less biologically active and facilitating their excretion in urine and bile. oup.com

Glucuronidation of 17β-estradiol can occur at either the 3-phenolic hydroxyl group or the 17β-hydroxyl group. oup.com For 17β-estradiol, the 17β-position appears to be the predominant site of glucuronidation. oup.com Several UGT isoforms have been identified as being active in estrogen glucuronidation. Members of the UGT1A family, in particular, show a high affinity for estrogens. nih.gov

Research using recombinant human UGTs has identified several isoforms capable of catalyzing the glucuronidation of estradiol.

Table 2: Human UGT Isoforms Involved in Estradiol Glucuronidation

| UGT Isoform | Substrate(s) | Product(s) |

|---|---|---|

| UGT1A1 | 17β-estradiol | Estradiol-3-glucuronide |

| UGT1A3 | Estrone, 17β-estradiol | Estrogen glucuronides |

| UGT1A8 | Estrone, 17β-estradiol | Estrogen glucuronides |

| UGT1A10 | 17β-estradiol | Estrogen glucuronides |

| UGT2B7 | Estrone, 17β-estradiol, Catechol Estrogens | Estrogen glucuronides |

Source: Data compiled from studies on human UGT enzymes. oup.comnih.gov

While sulfation can act as a reservoir, extending the half-life of estrogens, glucuronidation is generally considered a terminal elimination pathway. oup.comwikipedia.org The resulting estrogen glucuronides, such as estradiol-17-glucuronide, are readily excreted from the body. wikipedia.org However, local de-glucuronidation by the enzyme β-glucuronidase in certain tissues can reverse this process, releasing the active estrogen and contributing to local hormonal action. wikipedia.org

Iv. Cellular Transport and Systemic Distribution of 17 Beta Estradiol 3,17 Beta Sulfate

Organic Anion-Transporting Polypeptides (OATPs) and Facilitated Cellular Uptake

The cellular uptake of estrogen sulfates, including 17-beta-estradiol-3,17-beta-sulfate, is largely facilitated by a group of membrane transport proteins known as Organic Anion-Transporting Polypeptides (OATPs). wikipedia.org These transporters are crucial for the entry of a wide array of endogenous and exogenous compounds into cells. nih.gov

Characterization of OATP Subtypes Interacting with Estrogen Sulfates

Several OATP subtypes have been identified to interact with and transport estrogen sulfates. Notably, OATP1B1 and OATP1B3, primarily expressed in the liver, are key players in the uptake of these sulfated steroids. mdpi.com Kinetic studies have revealed that OATP1B1 can exhibit both high- and low-affinity transport for estrone-3-sulfate. nih.gov Other OATP members, such as OATP1A2, OATP2B1, OATP3A1, and OATP4A1, are also involved in the transport of estrogen sulfates in various tissues, including breast cancer cells. nih.gov For instance, OATP4A1 and OATP2B1 are the most abundantly expressed E1S transporters in certain colorectal cancer cell lines. frontiersin.org The interaction between estrogen sulfates and OATPs is complex, with studies showing that the inhibitory potential of certain compounds on OATP1B1 can vary depending on the specific estrogen sulfate (B86663) substrate used. nih.gov

| OATP Subtype | Interacting Estrogen Sulfates | Key Research Findings |

| OATP1B1 | Estrone-3-sulfate, Estradiol-17β-glucuronide | Exhibits both high and low-affinity transport for estrone-3-sulfate. nih.gov Its transport function can be influenced by extracellular pH. mdpi.com |

| OATP1B3 | Estrone-3-sulfate, Estradiol-17β-glucuronide | Transport of substrates like estrone-3-sulfate is stimulated by lower extracellular pH. mdpi.com |

| OATP1A2 | Estrone-3-sulfate | Expression can be regulated by nuclear receptors like PXR, influencing cell proliferation in breast cancer. nih.gov |

| OATP2B1 | Estrone-3-sulfate | Abundantly expressed in certain colorectal cancer cell lines. frontiersin.org |

| OATP4A1 | Estrone-3-sulfate | Found to be the most abundantly expressed E1S transporter in some colorectal cancer cell lines. frontiersin.org |

Regulatory Mechanisms Governing OATP Expression and Function

The expression and function of OATPs are tightly regulated by various mechanisms, including genetic and hormonal factors. Nuclear receptors play a significant role in this regulation. For example, the expression of OATP1B1 can be increased by estradiol (B170435) and testosterone (B1683101), while progesterone (B1679170) has been shown to decrease its expression. nih.gov This regulation is mediated through transcription factors such as the farnesoid X receptor (FXR), constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), and liver X receptor subtype alpha (LXRα). nih.gov In breast cancer cells, the activation of PXR by certain compounds can lead to increased expression of OATP1A2 and subsequent cell proliferation. nih.gov Furthermore, the activity of OATP transporters can be influenced by the cellular environment. For instance, a lower extracellular pH has been shown to stimulate the transport of estrone-3-sulfate by OATP1B1 and OATP1B3. mdpi.com

Role of this compound as a Circulating Reservoir and Transport Form

Sulfated estrogens, particularly estrone (B1671321) sulfate (E1S), are the most abundant circulating estrogens in adults. nih.govoup.com While circulating levels of estradiol sulfate (E2S) are much lower than those of E1S, both serve as a large, circulating reservoir that can be converted to the biologically active estradiol in various tissues. wikipedia.org This conversion is catalyzed by the enzyme steroid sulfatase. wikipedia.org The sulfated forms are biologically inactive themselves but their transport into cells and subsequent hydrolysis allows for a localized supply of active estrogens. wikipedia.org This system of a circulating pool of sulfated precursors is crucial for maintaining estrogen homeostasis in different physiological contexts.

Tissue-Specific Distribution and Accumulation Patterns

The distribution and accumulation of this compound and other estrogen sulfates are tissue-specific, reflecting the localized expression of OATPs and steroid sulfatase.

Local Estrogen Formation from Sulfates in Bone Tissue

Bone tissue is another critical site for the local formation of active estrogens from circulating sulfated precursors. nih.govoup.comoup.com Human osteoblast-like cells possess steroid sulfatase activity, enabling them to convert estrone sulfate into estrone and subsequently into estradiol. nih.govoup.com The rate of estrogen formation from estrone sulfate in bone is significantly higher than from other precursors like androstenedione (B190577) and testosterone. oup.comoup.com This local production of estrogens within bone tissue is thought to play a vital role in bone maturation and the maintenance of bone density, particularly in older adults. nih.govoup.com

Distribution and Dynamics in Liver, Uterus, Mammary Gland, and Other Target Tissues

This compound, also known as estradiol 3,17-disulfate (E2DS), is an endogenous metabolite of the primary female sex hormone, 17-beta-estradiol. wikipedia.org As a diconjugated steroid, it is highly water-soluble and is generally considered biologically inactive due to its extremely low binding affinity for estrogen receptors (ERs). wikipedia.org Its distribution and dynamics are governed by its formation in estrogen-metabolizing tissues, its transport in circulation, and its uptake and potential reactivation in target tissues. The liver and kidneys are identified as primary tissue locations for this compound. nih.gov

Liver: The liver is a central organ for steroid hormone metabolism, including the synthesis and clearance of estrogen conjugates. nih.gov It is equipped with a range of enzymes and transporters that manage the biotransformation of estrogens. Estradiol undergoes conjugation in the liver, including sulfation, to form metabolites like this compound. nih.gov This process is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the estrogen molecule. nih.gov

The hepatic disposition of estrogen conjugates is also heavily dependent on transporter proteins. While specific data for this compound is limited, studies on other estrogen conjugates like estradiol-17β-glucuronide (E217G) provide insight into the potential mechanisms. The uptake of circulating conjugated estrogens from the blood into hepatocytes is mediated by organic anion transporting polypeptides (OATPs). nih.gov Once inside the liver cells, these conjugates can be effluxed into the bile for elimination, a process mediated by transporters such as the multidrug-resistance associated protein 2 (MRP2). nih.gov Alternatively, they can be transported back into the bloodstream via basolateral efflux transporters like MRP3 and MRP4. nih.gov This dynamic interplay of uptake and efflux transporters regulates the intrahepatic concentration of estrogen conjugates. nih.gov

Research on the related compound, estradiol 17-sulfate, in rats demonstrates that the liver possesses the highest activity of enzymes responsible for its hydroxylation, a subsequent metabolic step. nih.gov This underscores the liver's primary role in processing sulfated estrogen metabolites. nih.gov

Table 1: Relative 2-Hydroxylase and 4-Hydroxylase Activity for Estradiol 17-Sulfate in Various Rat Tissues

| Tissue | Relative 2-Hydroxylase Activity | Relative 4-Hydroxylase Activity |

| Liver | Highest | Highest |

| Kidney | High | Moderate |

| Ovary | Moderate | High |

| Uterus | Low | Low |

| Brain | Low | Low |

| Heart | Low | Low |

| Lung | Low | Low |

| Testis | Low | Low |

| Data derived from studies on estradiol 17-sulfate in rats. nih.gov |

Uterus: The uterus is a primary target tissue for estrogens, where their action stimulates cell proliferation. nih.gov The local metabolism of estrogens within the uterus can significantly influence hormonal effects. nih.gov While direct evidence for the distribution of this compound in the uterus is scarce, the machinery for processing sulfated estrogens is present. Studies in rats have detected enzymatic activity for the metabolism of estradiol 17-sulfate in the uterus, although at lower levels than in the liver. nih.gov

The biological activity of estrogens in the uterus is dependent on their ability to bind to estrogen receptors. Sulfated conjugates like this compound are generally unable to bind to these receptors and are thus inactive. wikipedia.org For a biological response to occur, the sulfate groups would need to be removed by the enzyme steroid sulfatase (STS), which converts the inactive, sulfated hormone back into its active form. The balance between the activity of sulfotransferases (inactivating estrogens) and sulfatase (activating them) is a key determinant of local estrogenic activity. nih.gov

Mammary Gland: The mammary gland is another key target tissue for estrogens. Similar to the uterus, local estrogen metabolism, including the formation and hydrolysis of sulfated estrogens, plays a crucial role in regulating the hormonal environment. nih.gov While stores of estrone sulfate have been found to accumulate in breast tissue, where they can be converted back to the potent estradiol, specific data on the dynamics of this compound is not well-defined. nih.gov The presence of cytochrome P450 enzymes that metabolize estrogens in the mammary gland suggests that local biotransformation is an important aspect of estrogen action in this tissue. nih.gov

Other Target Tissues: The kidneys are a known location for this compound and play a major role in the excretion of water-soluble metabolites. nih.gov Research in rats has shown that the kidneys have high levels of hydroxylase activity for estradiol 17-sulfate, second only to the liver. nih.gov Other tissues, including the brain and ovaries, also exhibit the capacity to metabolize sulfated estrogens, indicating that the dynamics of estrogen conjugation and deconjugation are widespread, allowing for localized control of active hormone levels. nih.govnih.gov

Table 2: Key Proteins in the Cellular Transport and Metabolism of Estrogen Conjugates

| Protein Class | Specific Examples | Function in Estrogen Conjugate Dynamics | Tissue Examples |

| Uptake Transporters | Organic Anion Transporting Polypeptides (OATPs) | Mediate transport of conjugated estrogens from blood into cells. | Liver nih.gov |

| Efflux Transporters | Multidrug Resistance-Associated Proteins (MRP2, MRP3, MRP4) | Transport conjugated estrogens out of cells, either into bile (MRP2) or back into blood (MRP3, MRP4). | Liver nih.gov |

| Metabolizing Enzymes | Sulfotransferases (e.g., SULT1E1) | Catalyze the sulfation (inactivation) of estrogens. | Liver, Uterus, Mammary Gland nih.govnih.gov |

| Metabolizing Enzymes | Steroid Sulfatase (STS) | Catalyzes the hydrolysis (activation) of sulfated estrogens. | Liver, Mammary Gland nih.govnih.gov |

| Metabolizing Enzymes | Steroid Hydroxylases (e.g., CYP1B1) | Catalyze the hydroxylation of sulfated estrogens for further metabolism. | Liver, Kidney, Ovary, Uterus nih.gov |

| This table summarizes general functions based on studies of various estrogen conjugates. nih.govnih.govnih.govnih.gov |

V. Molecular Mechanisms of Action and Biological Role of 17 Beta Estradiol 3,17 Beta Sulfate As a Pro Hormone

The Pro-hormone Concept: Inactive Conjugate to Biologically Active Steroid

17-Beta-Estradiol-3,17-beta-sulfate, a sulfoconjugated steroid, functions as a pro-hormone, an inactive precursor that can be converted into a biologically potent steroid. In its sulfated form, it is essentially inactive because the sulfate (B86663) group prevents it from binding to estrogen receptors (ERs). oup.comyoutube.com This sulfation process transforms hydrophobic estrogens into more water-soluble, hydrophilic molecules, which facilitates their circulation in the bloodstream. oup.comyoutube.com

The biological activation of this compound occurs through hydrolysis, a chemical reaction catalyzed by the enzyme steroid sulfatase (STS). oup.comnih.govnih.gov This enzyme removes the sulfate group, converting the inactive conjugate back into the highly active 17-beta-estradiol. nih.govelsevierpure.com This conversion process is a key component of what is known as "intracrinology," where active hormones are synthesized within peripheral target tissues from inactive circulating precursors. nih.gov

The reverse reaction, the sulfation of estradiol (B170435), is catalyzed by sulfotransferase enzymes (SULTs), particularly estrogen sulfotransferase (SULT1E1). oup.comnih.govfrontiersin.org This creates a dynamic equilibrium between the sulfated, inactive form and the unconjugated, active form in various tissues. wikipedia.org The activity of STS is present in most breast tumors, and its activity is considerably higher than that of aromatase, another enzyme involved in estrogen production. oup.com This local conversion of estradiol sulfates can provide a significant reservoir of active estrogens that can stimulate the growth of hormone-dependent tumors. oup.comwikipedia.org

While estradiol-3-sulfates can be readily hydrolyzed to produce a biological response, estrogen-17-sulfates are generally not hydrolyzed in the same manner, indicating that sulfatase activity is specific to the position of the sulfate group. nih.gov The high concentrations of sulfoconjugated estrogens in circulation, coupled with the presence of STS in target tissues like the brain, suggest that this pro-hormone system is a biologically important source of active hormone. oup.comnih.gov

Cellular and Molecular Effects Resulting from Estrogen Bioactivation

The bioactivation of 17-Beta-Estradiol-3,17-disulfate to 17-beta-estradiol unleashes a plethora of cellular and molecular effects that are fundamental to physiological and pathological processes. These effects are mediated through both genomic and non-genomic signaling pathways.

Regulation of Cell Proliferation, Differentiation, and Apoptosis

17-beta-estradiol plays a pivotal role in controlling the delicate balance between cell proliferation, differentiation, and apoptosis (programmed cell death).

Proliferation: E2 is a well-established stimulator of cell proliferation, particularly in hormone-responsive tissues like the breast and uterus. nih.gov In ERα-positive breast cancer cells, E2 stimulates growth by up-regulating the PI3K/Akt signaling pathway. nih.gov In rat bladder neck smooth muscle cells, E2 promotes proliferation by accelerating the cell cycle transition from G1 to S phase and increasing the expression of Cyclin D1. proquest.com

Differentiation: The influence of E2 on cellular differentiation is exemplified by its role in promoting the angiogenic differentiation of bone marrow mesenchymal stem cells (BMSCs). nih.gov

Apoptosis: The effect of E2 on apoptosis is more complex and can be cell-type specific. In some contexts, E2 exhibits anti-apoptotic effects. For instance, in rat Sertoli cells, E2, acting through GPER, can upregulate anti-apoptotic proteins like BCL2 and decrease the expression of the pro-apoptotic protein BAX. nih.gov Conversely, high concentrations of E2 have been shown to induce apoptosis in rat bladder neck smooth muscle cells by increasing Bax expression. proquest.com Furthermore, certain analogs of 17-beta-estradiol have been shown to inhibit cell proliferation by inducing apoptosis in breast cancer cell lines. nih.gov

Table 2: Effects of 17-Beta-Estradiol on Cellular Processes

| Cellular Process | Effect | Mediating Factors | Cell Type Example |

| Proliferation | Stimulation | PI3K/Akt, Cyclin D1 nih.govproquest.com | Breast cancer cells, Bladder neck smooth muscle cells nih.govproquest.com |

| Differentiation | Promotion of Angiogenesis | PI3K/Akt nih.gov | Bone marrow mesenchymal stem cells nih.gov |

| Apoptosis | Anti-apoptotic or Pro-apoptotic | BCL2, BAX proquest.comnih.gov | Sertoli cells, Bladder neck smooth muscle cells proquest.comnih.gov |

Modulation of Protein Folding and Endoplasmic Reticulum Stress (ERS) Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and disruptions in this process lead to ER stress and the activation of the Unfolded Protein Response (UPR). phypha.ir 17-beta-estradiol has emerged as a significant modulator of the ER stress response.

Studies have shown that 17-beta-estradiol can exert a protective effect under conditions of ER stress by enhancing the adaptive UPR and suppressing the apoptotic UPR. nih.gov For example, in a mouse model of hyperglycemia-induced atherosclerosis, E2 supplementation increased the expression of adaptive UPR markers. nih.gov This protective role is also observed in pancreatic beta cells, where E2 is thought to help maintain cell health by modulating the UPR in response to ER stress. nih.govnih.gov By promoting the synthesis of molecular chaperones and reducing ER stress-induced apoptosis, E2 helps restore ER homeostasis. nih.gov

Influence on Calcium Homeostasis and Lipid Biosynthesis

The endoplasmic reticulum is a major site for maintaining calcium homeostasis and lipid biosynthesis. phypha.ir The influence of 17-beta-estradiol on these processes is intertwined with its effects on ER function.

Calcium Homeostasis: As previously discussed, long-term exposure to 17-beta-estradiol can modulate intracellular calcium homeostasis. nih.govnih.gov This includes increasing the calcium storage capacity of the ER and enhancing calcium influx, effects that are mediated through ERα. nih.gov

Lipid Biosynthesis: The ER is the primary site for the synthesis of steroids, including cholesterol, and other lipids. While direct studies on the influence of 17-Beta-Estradiol-3,17-disulfate on lipid biosynthesis are limited, the known role of the ER in this process suggests that by modulating ER function and stress responses, E2 can indirectly impact lipid metabolism. phypha.ir

Vi. Physiological and Pathophysiological Implications of 17 Beta Estradiol 3,17 Beta Sulfate Dynamics

Fundamental Role in Normal Endocrine System Function and Steroid Hormone Homeostasis

17-Beta-Estradiol-3,17-beta-sulfate, a sulfated derivative of estradiol (B170435), plays a crucial, albeit indirect, role in the intricate balance of the endocrine system. While itself biologically inactive, it functions as a significant reservoir for the potent estrogen, 17-beta-estradiol. wikipedia.orgsmolecule.com This dynamic equilibrium is pivotal for maintaining steroid hormone homeostasis. The conversion of the inactive sulfate (B86663) form to the active estradiol is facilitated by the enzyme steroid sulfatase, a process that allows for tissue-specific regulation of estrogenic activity. wikipedia.orgsmolecule.com Conversely, estrogen sulfotransferases catalyze the conversion of estradiol back to its sulfated form, ensuring a tightly controlled balance. wikipedia.org

Furthermore, the balance between sulfated and free estrogens is critical in various physiological states. While circulating concentrations of estradiol sulfate are generally lower than those of estrone (B1671321) sulfate, high concentrations of estradiol sulfate are found in specific tissues like the breast, where it can serve as a local reservoir of estradiol. wikipedia.org This localized regulation is a key aspect of steroid hormone homeostasis, allowing for differential estrogenic effects in various parts of the body.

| Feature | Description | Source |

| Activity | Biologically inactive in its sulfated form. | wikipedia.orgsmolecule.com |

| Function | Serves as a reservoir for active 17-beta-estradiol. | wikipedia.orgsmolecule.com |

| Conversion | Converted to estradiol by steroid sulfatase. | wikipedia.orgsmolecule.com |

| Regulation | Equilibrium maintained by steroid sulfatase and estrogen sulfotransferases. | wikipedia.org |

| HPA Axis | Exogenous administration stimulates HPA axis activity in research models. | nih.govoup.com |

Contributions to Reproductive Physiology

Regulation of Menstrual and Estrous Cycles

The cyclical nature of the menstrual and estrous cycles is orchestrated by fluctuating levels of various hormones, with estrogens playing a central role. 17-beta-estradiol is the most potent estrogen involved in regulating these reproductive cycles. wikipedia.org It is responsible for the proliferation of the endometrium, the development of female secondary sexual characteristics, and the feedback mechanisms that control the release of gonadotropins from the pituitary gland. wikipedia.org

Role in Fetal Development and Initiation of Parturition

During pregnancy, particularly in late gestation, sulfoconjugated estrogens are present in high concentrations in fetal plasma. nih.gov Research in ovine models has been instrumental in elucidating the role of these compounds in fetal development and the timing of birth. It is proposed that the fetal hypothalamic-pituitary-adrenal (HPA) axis is a key player in initiating parturition, and its activity is significantly influenced by estrogens. nih.gov

Studies have shown that estradiol dramatically increases the activity of the fetal HPA axis. nih.gov Furthermore, the fetal brain expresses abundant steroid sulfatase activity, the enzyme capable of converting inactive sulfated estrogens into their biologically active forms. nih.gov This suggests that the large circulating pool of sulfoconjugated estrogens, including this compound, serves as a crucial source of active hormone for the fetal brain. nih.gov

Infusion of estradiol-3-sulfate (B1217152) into fetal sheep has been shown to produce dose-related increases in HPA axis activity, supporting the hypothesis that these sulfated estrogens are indeed biologically important. nih.govoup.com This action on the fetal brain is thought to be a critical component of the positive feedback loop that culminates in labor and delivery. oup.com The ability of sulfoconjugated estrogens to cross the fetal blood-brain barrier and be deconjugated locally underscores their significance in the intricate hormonal signaling that governs the final stages of fetal development and the onset of parturition. nih.gov

Impact on Neurobiology and Central Nervous System Function

Influence on Neuronal Network Formation, Activity, and Synaptogenesis

Estrogens, particularly 17-beta-estradiol, have profound effects on the structure and function of the central nervous system. Research indicates that estradiol can rapidly influence the formation of neuronal networks and the creation of new synapses, a process known as synaptogenesis. nih.gov In the mammalian forebrain, excitatory synapses are primarily located on dendritic spines, and changes in the number of these structures are vital for brain development and plasticity. nih.gov

Studies using primary cortical neurons have demonstrated that acute treatment with 17-beta-estradiol results in an increase in the number of dendritic spines. nih.gov Importantly, these newly formed spines are equipped with key synaptic proteins such as postsynaptic density protein 95 (PSD-95), neuroligin 1 (Nlg-1), and the NMDA receptor subunit GluN1, suggesting they are functional synaptic connections. nih.gov This rapid remodeling of neuronal circuits is thought to be mediated, at least in part, by the activation of estrogen receptor beta (ERβ). nih.gov The ability of estradiol to quickly modulate synaptogenesis highlights its role in shaping neuronal connectivity and activity. nih.gov

Neuroprotective Effects and Modulation of Cognitive Functions (e.g., Memory, Anxiety) in Research Models

Beyond its role in neuronal plasticity, estradiol exhibits significant neuroprotective properties. nih.gov These effects are mediated through both receptor-dependent and independent mechanisms. nih.gov Research across various models has demonstrated the potential of estradiol and its analogues to protect neurons from damage and to influence cognitive functions.

In animal models, 17-beta-estradiol has been shown to have neuroprotective effects in the context of conditions like Alzheimer's disease and schizophrenia. nih.gov It can also offer protection against cognitive deficits induced by various insults. alzdiscovery.org For example, both 17-beta-estradiol and its isomer, 17-alpha-estradiol, have demonstrated the ability to protect against scopolamine-induced cognitive deficits in rats, an effect attributed to their antioxidant and anti-inflammatory activities. alzdiscovery.org

Furthermore, estrogens have been shown to modulate cognitive functions such as memory and anxiety. frontiersin.org Ovariectomized rats, which have very low levels of estradiol, exhibit decreases in exploration, learning, and memory, alterations that can be reversed with estradiol therapy. frontiersin.org This suggests a neuroprotective role for estradiol in maintaining cognitive health. frontiersin.org The cognitive-enhancing effects of estradiol can occur rapidly, within an hour of administration, and are linked to its ability to enhance the consolidation of hippocampal memories. nih.govfrontiersin.org

Research Findings on Neuroprotective and Cognitive Effects of Estradiol

| Research Area | Finding | Model System | Source |

| Synaptogenesis | Acute estradiol treatment increases dendritic spine density and the recruitment of synaptic proteins. | Primary cortical neurons | nih.gov |

| Neuroprotection | Estradiol possesses neuroprotective properties mediated via receptor and non-receptor actions. | In vitro and in vivo models | nih.gov |

| Cognitive Deficits | Estradiol protects against drug-induced cognitive deficits. | Rats | alzdiscovery.org |

| Memory and Anxiety | Estradiol therapy reverses cognitive and behavioral alterations in ovariectomized rats. | Rats | frontiersin.org |

| Memory Consolidation | Estradiol enhances the consolidation of hippocampal memories within minutes to an hour. | In vitro | frontiersin.org |

Involvement in Cardiovascular Homeostasis and Vascular Biology

The cardiovascular effects related to estrogen sulfates are primarily indirect, mediated by their conversion to the biologically active 17-beta-estradiol within vascular tissues. The enzyme steroid sulfatase (STS), which hydrolyzes estrogen sulfates to release active estrogens, is expressed in the human vascular system, including in vascular smooth muscle cells (VSMCs). nih.gov This local reactivation of estrogens from their sulfated, circulating reservoirs is a key mechanism by which estrogenic effects are exerted on blood vessels. nih.govnih.gov

The conversion of estrogen sulfates to estradiol within the vasculature plays a crucial role in regulating vascular tone and maintaining endothelial health. Estradiol is known to promote vasodilation through multiple mechanisms, primarily by stimulating the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). nih.govnih.gov Studies have demonstrated that estrogen administration enhances endothelial vasodilator function. nih.gov For instance, in cerebral arteries of animal models, 17-beta-estradiol treatment was found to decrease vascular tone by shifting the primary product of the endothelial cyclooxygenase-1 pathway from a vasoconstrictor to the vasodilator prostacyclin. nih.gov

The presence of STS in aortic VSMCs suggests that circulating estrogen sulfates like E2DS can serve as a substrate pool for local estradiol production, thereby contributing to these vasodilatory and protective endothelial effects. nih.gov Research indicates that STS expression is significantly higher in female aortas with mild atherosclerotic changes compared to those with severe changes, suggesting that the local capacity to generate active estrogen is linked to vascular health. nih.gov

Estradiol, locally regenerated from its sulfate conjugates, is a significant modulator of vascular inflammation and platelet activity, processes central to the development of atherosclerosis. Estradiol exerts anti-inflammatory effects by reducing the expression of adhesion molecules and pro-inflammatory cytokines, which in turn decreases the recruitment of leukocytes to the vascular wall. nih.gov

The influence on platelet function is complex. Studies have shown that estradiol can inhibit platelet aggregation. nih.gov For example, in vitro pretreatment of human platelets with 17-beta-estradiol reduced aggregation induced by thrombin or ADP, an effect linked to increased nitric oxide synthesis. While some studies report potentially pro-thrombotic effects, others suggest that estrogen replacement therapy can inhibit the GP IIb/IIIa receptor, a key component in platelet aggregation. nih.gov These actions are mediated by estrogen receptors present on the platelet membrane, highlighting the importance of locally available estradiol, which can be supplied via the desulfation of E2DS. nih.gov

Mechanistic Research in Pathological Conditions Involving Estrogen Sulfate Dysregulation

The balance between the sulfation (inactivation) and desulfation (activation) of estrogens is critical for tissue homeostasis. Dysregulation of this enzymatic system, particularly the steroid sulfatase (STS) and estrogen sulfotransferase (SULT1E1) enzymes, is increasingly recognized as a key factor in the pathology of several diseases. nih.gov

In healthy tissues, the activities of STS and SULT1E1 are balanced to maintain appropriate levels of active estrogens. However, in certain pathological states, this equilibrium is disrupted. A common finding in hormone-dependent cancers is an upregulation of STS activity and/or a downregulation of SULT1E1 expression. nih.govoup.com This shift favors the desulfation pathway, leading to an accumulation of active estrogens within the diseased tissue, which can then drive disease progression. nih.gov For example, in atherosclerotic lesions, the expression levels of STS and EST have been found to be significantly associated with the degree of atherosclerotic changes in the female aorta, suggesting a role for dysregulated local estrogen metabolism in cardiovascular disease. nih.gov

The "sulfatase pathway" is a critical mechanism for supplying active estrogens to hormone-dependent tumors, such as breast cancer. nih.gov Circulating, inactive estrogen sulfates—predominantly estrone sulfate (E1S) but also E2DS—are taken up by cancer cells via transporters like organic anion-transporting polypeptides (OATPs). nih.gov Inside the tumor cell, elevated STS activity hydrolyzes these sulfates into estrone (E1) and estradiol (E2). nih.gov E2, the most potent estrogen, then binds to estrogen receptors (ER), stimulating cell proliferation and tumor growth. nih.govnih.gov This mechanism allows hormone-dependent tumors to generate their own supply of growth-promoting hormones from a circulating, inactive reservoir, even when plasma levels of active estrogens are low, as is the case in postmenopausal women. oup.comnih.gov Consequently, STS is a significant therapeutic target, and STS inhibitors have been developed to block this pathway and suppress tumor growth. oup.com

Traumatic Brain Injury (TBI): Research in animal models has established that 17-beta-estradiol has significant neuroprotective effects following TBI. nih.govnih.gov It can reduce brain edema, inflammation, and neuronal cell death. nih.govqscience.com Studies have often utilized sulfated forms of estrogen, such as the synthetic compound 17α-ethinylestradiol-3-sulfate, for treatment in these models. nih.gov The rationale is that sulfation provides greater water solubility and potentially a more stable, prolonged release of the active hormone at the site of injury. nih.gov The brain expresses the necessary enzymes, including steroid sulfatase, to convert these inactive precursors into neuroprotective estradiol locally. frontiersin.org This suggests that the dynamics of estrogen sulfate transport and activation within the brain are a key component of its therapeutic potential in TBI. frontiersin.org

Diabetic Kidney Disease (DKD): In models of diabetic nephropathy, estrogen has demonstrated renoprotective effects. physiology.org Diabetes is associated with decreased plasma levels of estradiol, and replacement therapy can attenuate the development of renal injury, including glomerulosclerosis and tubulointerstitial fibrosis. physiology.orgnih.gov One of the key mechanisms is the regulation of extracellular matrix protein expression. nih.gov While direct studies on E2DS are limited, the established role of the kidneys in metabolizing and excreting steroid conjugates suggests that local regulation via the sulfatase pathway is important. nih.gov In female diabetic rats, estrogen deficiency exacerbates diabetic nephropathy, while E2 replacement is protective, highlighting the importance of maintaining adequate levels of active estrogen, which can be influenced by the local conversion from sulfated precursors. physiology.org

Vii. Advanced Analytical Methodologies for 17 Beta Estradiol 3,17 Beta Sulfate Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of 17-beta-estradiol-3,17-beta-sulfate. This powerful technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry.

Quantitative and Qualitative Determination in Biological Matrices

LC-MS/MS is extensively used for both the quantitative and qualitative determination of this compound in complex biological matrices such as urine, plasma, and tissue extracts. nih.govnih.gov A sensitive and robust method has been developed for the simultaneous determination of five different estrogen sulfates, including 17-beta-estradiol-3,17-disulfate, in human urine. nih.gov This method utilizes high-performance liquid chromatography (HPLC) coupled with negative turbo ion spray tandem mass spectrometry in the selected reaction monitoring mode. nih.gov For qualitative analysis, the full-scan LC-MS/MS mass spectra and retention times of the target compounds in test samples are compared with those of reference standards. nih.gov

A high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) assay has also been established to quantify sulfated steroids, including 17-beta-estradiol sulfate (B86663), in serum and various adipose tissues without the need for derivatization. nih.gov To handle the lipid-rich nature of adipose tissue, a specific delipidation and extraction protocol involving acetonitrile (B52724) homogenization, freezing, and subsequent hexane (B92381) extraction is employed to separate free and sulfated steroids. nih.gov

Application of Stable Isotope Labeled Internal Standards for Enhanced Accuracy

To ensure the highest level of accuracy and precision in quantitative LC-MS/MS analysis, stable isotope-labeled internal standards are indispensable. researchgate.netnih.gov These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are added to the sample at a known concentration before sample preparation. researchgate.netnih.govlumiprobe.com They co-elute with the target analyte and experience similar ionization effects, effectively correcting for any sample loss during extraction and for variations in instrument response. nih.gov

For instance, in the analysis of 17β-estradiol, deuterated standards such as estradiol-d3 are commonly used. lumiprobe.com The use of ¹³C-labeled estrogens as internal standards can further eliminate potential matrix effects that sometimes arise with deuterated compounds. nih.gov This approach significantly improves the reliability of quantification, especially at the low concentrations often found in biological samples. researchgate.netnih.gov

Development and Validation of High-Throughput Techniques

The need to analyze large numbers of samples in clinical and research settings has driven the development of high-throughput analytical techniques. Online solid-phase extraction (SPE) and 96-well plate technology are two such advancements that have been successfully integrated with LC-MS/MS for the analysis of estrogen sulfates. nih.govlcms.cz

A method employing 96-well C18 extraction disk plates allows for the automated preparation of 96 samples within 25 minutes, including solvent evaporation. nih.gov This high-throughput system, coupled with LC-MS/MS, can analyze up to 192 samples in a single day. nih.gov The assay has been validated with a linear concentration range of 0.2–200 ng/mL and demonstrates excellent accuracy and precision. nih.gov Similarly, online-SPE coupled with an LCMS-IT-TOF (ion trap-time-of-flight) system has been developed for the qualitative analysis of trace amounts of 17β-estradiol and its conjugated metabolites in aqueous samples. lcms.cz This automated system enables the detection of trace levels of estrogen conjugates, including 17-beta-estradiol-3,17-disulfate. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of this compound from other related estrogens and metabolites in a sample. researchgate.netresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common approach. researchgate.net The separation is typically achieved by using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and water. researchgate.netresearchgate.net

For enhanced detection, especially at low concentrations, HPLC is often combined with fluorescence detection (FLD) after a derivatization step. mdpi.com Dansyl chloride is a common derivatizing agent that reacts with the phenolic hydroxyl group of estrogens, rendering them fluorescent. mdpi.com This allows for highly sensitive detection with excitation and emission wavelengths typically around 350 nm and 530 nm, respectively. mdpi.com

| Method | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile-water (50:50, v/v) | UV | Successfully resolved 17β-estradiol and 17β-estradiol-3-acetate. | researchgate.net |

| Reversed-Phase HPLC | Not specified | Methanol and water (70:30, v/v) | Fluorescence | Achieved a linear calibration curve over a wide concentration range for 17β-estradiol in plasma. | researchgate.net |

| HPLC-FLD with Derivatization | Poroshell 120 EC-C18 | Water with 0.1% formic acid and methanol (gradient) | Fluorescence (λEX 350 nm, λEM 530 nm) | Quantified estradiol (B170435) and its metabolites in blood serum and saliva with a limit of quantification of 10 ng/mL. | mdpi.com |

Characterization of Specific Antisera for Immunoassay Development in Research Settings

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), rely on the specific binding of antibodies to the target analyte. nih.govnih.gov The development and characterization of highly specific antisera are therefore crucial for creating reliable immunoassays for 17-beta-estradiol and its sulfates in a research context. nih.govbio-rad-antibodies.com